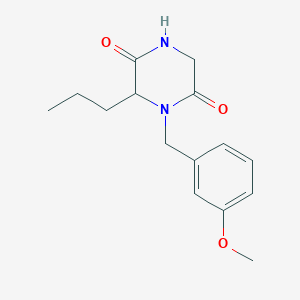
1-(2-Allyloxyethyl)-4-bromobenzene
描述
1-(2-Allyloxyethyl)-4-bromobenzene is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2-allyloxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allyloxyethyl)-4-bromobenzene typically involves the following steps:
Preparation of 2-Allyloxyethanol: This intermediate can be synthesized by reacting allyl alcohol with ethylene oxide under basic conditions.
Bromination of Benzene: The bromination of benzene can be achieved using bromine in the presence of a catalyst such as iron (III) bromide (FeBr3) to produce bromobenzene.
Alkylation Reaction: The final step involves the alkylation of bromobenzene with 2-allyloxyethanol in the presence of a strong base like sodium hydride (NaH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
化学反应分析
Types of Reactions
1-(2-Allyloxyethyl)-4-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzene derivatives with hydrogen replacing the bromine atom.
科学研究应用
1-(2-Allyloxyethyl)-4-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Allyloxyethyl)-4-bromobenzene involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation and Reduction: The allyloxyethyl group undergoes redox reactions, altering the compound’s chemical properties and reactivity.
相似化合物的比较
Similar Compounds
1-(2-Allyloxyethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Allyloxyethyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
1-(2-Allyloxyethyl)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2-Allyloxyethyl)-4-bromobenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
1-bromo-4-(2-prop-2-enoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-8-13-9-7-10-3-5-11(12)6-4-10/h2-6H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYQKFFUGPDKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(1-Hydroxycyclopentyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B1469314.png)
![1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469315.png)
![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1469316.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1469318.png)
![2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine](/img/structure/B1469320.png)



![1-[5-Bromo-2-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1469329.png)


![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1469333.png)
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)
